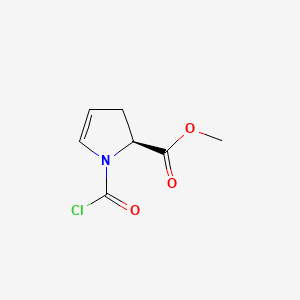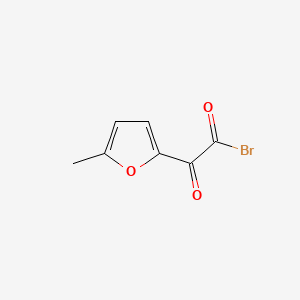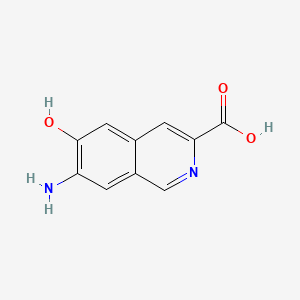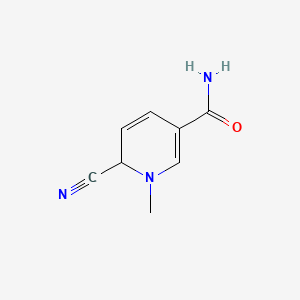![molecular formula C26H42N2O6 B560925 N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 102838-86-8](/img/structure/B560925.png)
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” is a complex organic compound that combines features of both amines and carboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of N-cyclohexylcyclohexanamine: This can be achieved through the reductive amination of cyclohexanone with cyclohexylamine.
Synthesis of (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: This involves the protection of the amino group, followed by the coupling of the protected amino acid with the dihydroxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Possible applications in drug design and development.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The dihydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the amino and carboxylic acid groups could form ionic bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Tyrosine: An amino acid with a similar dihydroxyphenyl group.
N-cyclohexyl-2-aminoethanol: Another compound with both cyclohexyl and amino groups.
Uniqueness
This compound’s uniqueness lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interactions
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.C12H23N/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19);11-13H,1-10H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNPOUOYEVJFSS-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-[4-[m-[2-(Sulfooxy)ethylsulfonyl]anilino]-6-(p-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-methylphenylazo]-1,5-naphthalenedisulfonic acid tetrasodium salt](/img/structure/B560842.png)
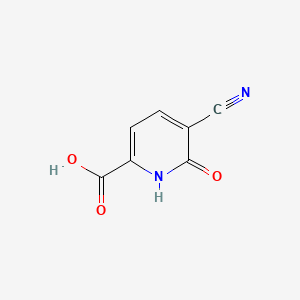

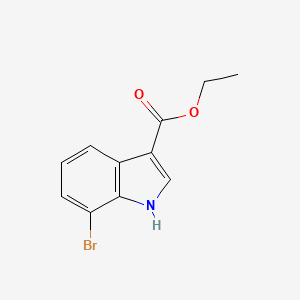
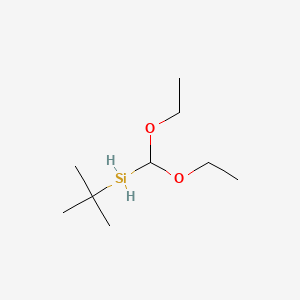
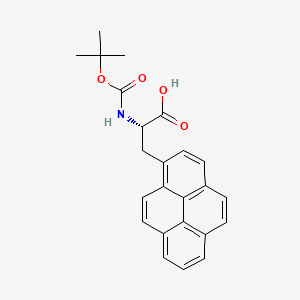
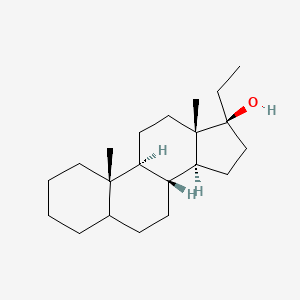
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
